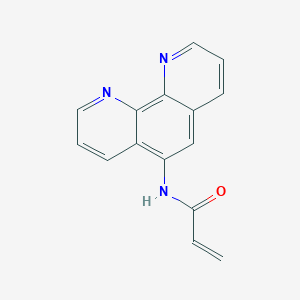
N-(1,10-Phenanthrolin-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,10-Phenanthrolin-5-yl)acrylamide is an organic compound belonging to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring . This compound is known for its metal-binding properties and is used in various scientific research applications.
Preparation Methods
The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide typically involves the reaction of 1,10-phenanthroline-5-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(1,10-Phenanthrolin-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acrylamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
N-(1,10-Phenanthrolin-5-yl)acrylamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,10-Phenanthrolin-5-yl)acrylamide involves its ability to bind to metal ions through the phenanthroline moiety. This binding can lead to the formation of stable metal complexes, which can interact with biological molecules such as DNA and proteins. The compound can also induce oxidative stress in cells by generating reactive oxygen species in the presence of metal ions .
Comparison with Similar Compounds
N-(1,10-Phenanthrolin-5-yl)acrylamide can be compared with other similar compounds such as:
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: This compound also binds to metal ions and is used to label thiols.
1,10-Phenanthrolin-5-amine: Used in the synthesis of various phenanthroline derivatives and has applications in organic light-emitting devices.
N-(1,10-Phenanthrolin-5-yl)acetamide: Another phenanthroline derivative with similar metal-binding properties.
This compound stands out due to its unique acrylamide group, which allows for additional chemical modifications and applications in polymer chemistry.
Properties
CAS No. |
321954-23-8 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-(1,10-phenanthrolin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O/c1-2-13(19)18-12-9-10-5-3-7-16-14(10)15-11(12)6-4-8-17-15/h2-9H,1H2,(H,18,19) |
InChI Key |
DEXIAIVWKNJLGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


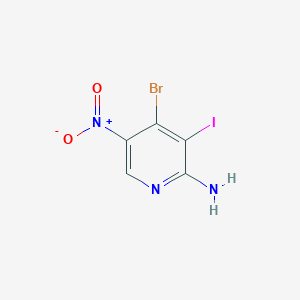
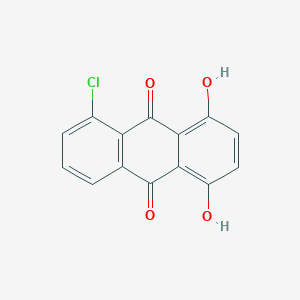
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
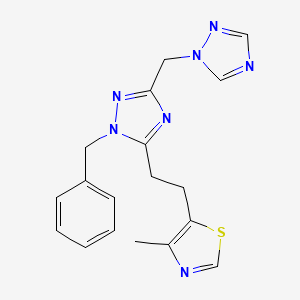
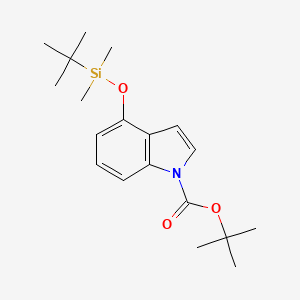
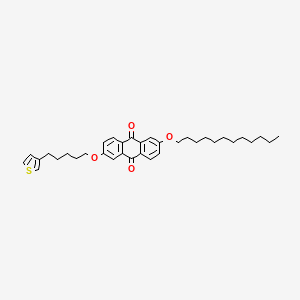
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
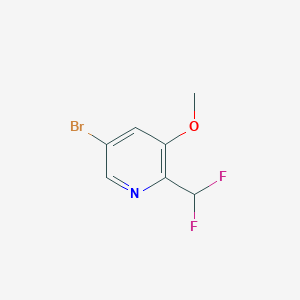
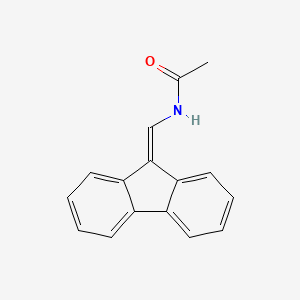
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)


